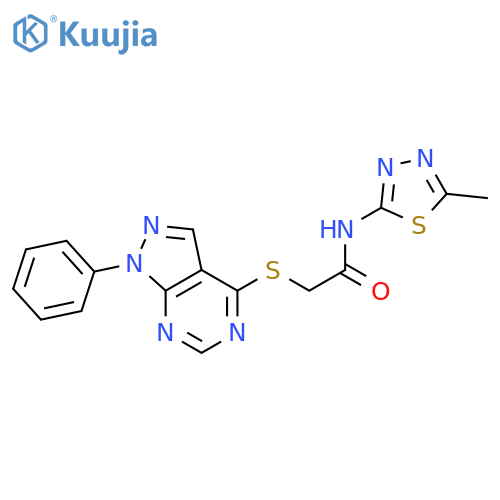

Cas no 570363-44-9 (N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({1-phenyl-1H-pyrazolo3,4-dpyrimidin-4-yl}sulfanyl)acetamide)

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({1-phenyl-1H-pyrazolo3,4-dpyrimidin-4-yl}sulfanyl)acetamide 化学的及び物理的性質

名前と識別子

-

- N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({1-phenyl-1H-pyrazolo3,4-dpyrimidin-4-yl}sulfanyl)acetamide

- N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide

- Oprea1_537545

- 570363-44-9

- N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide

- AKOS000667672

- Oprea1_697929

- F1874-0078

- ASN 04394152

- N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide

-

- インチ: 1S/C16H13N7OS2/c1-10-21-22-16(26-10)20-13(24)8-25-15-12-7-19-23(14(12)17-9-18-15)11-5-3-2-4-6-11/h2-7,9H,8H2,1H3,(H,20,22,24)

- InChIKey: CWTWWRZIPPRXJJ-UHFFFAOYSA-N

- ほほえんだ: C(NC1=NN=C(C)S1)(=O)CSC1=NC=NC2N(C3=CC=CC=C3)N=CC=21

計算された属性

- せいみつぶんしりょう: 383.06230041g/mol

- どういたいしつりょう: 383.06230041g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 26

- 回転可能化学結合数: 5

- 複雑さ: 493

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 152Ų

- 疎水性パラメータ計算基準値(XlogP): 2.8

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({1-phenyl-1H-pyrazolo3,4-dpyrimidin-4-yl}sulfanyl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1874-0078-10mg |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide |

570363-44-9 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1874-0078-100mg |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide |

570363-44-9 | 90%+ | 100mg |

$248.0 | 2023-05-17 | |

| Life Chemicals | F1874-0078-30mg |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide |

570363-44-9 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F1874-0078-15mg |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide |

570363-44-9 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F1874-0078-75mg |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide |

570363-44-9 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F1874-0078-2μmol |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide |

570363-44-9 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F1874-0078-2mg |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide |

570363-44-9 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F1874-0078-20μmol |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide |

570363-44-9 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1874-0078-5mg |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide |

570363-44-9 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1874-0078-20mg |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide |

570363-44-9 | 90%+ | 20mg |

$99.0 | 2023-05-17 |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({1-phenyl-1H-pyrazolo3,4-dpyrimidin-4-yl}sulfanyl)acetamide 関連文献

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

2. Book reviews

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346

-

Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705

-

Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982

-

Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310

-

10. Bacteriological

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({1-phenyl-1H-pyrazolo3,4-dpyrimidin-4-yl}sulfanyl)acetamideに関する追加情報

N-(5-Methyl-1,3,4-Thiadiazol-2-Yl)-2-{[1-Phenyl-1H-Pyrazolo[3,4-d]Pyrimidin-4-Yl]Sulfanyl}Acetamide: A Comprehensive Overview

The compound N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide (CAS No. 570363-44-9) is a highly specialized organic molecule with a complex structure that combines elements of heterocyclic chemistry and sulfur-based functional groups. This compound has garnered significant attention in the scientific community due to its potential applications in drug discovery and materials science. Its unique molecular architecture, which includes a thiadiazole ring and a pyrazolo[pyrimidine] system, makes it a fascinating subject for both theoretical and experimental studies.

Recent advancements in computational chemistry have enabled researchers to delve deeper into the electronic properties and reactivity of this compound. For instance, studies using density functional theory (DFT) have revealed that the thiadiazole moiety plays a crucial role in stabilizing the molecule's electronic structure. This stabilization is attributed to the resonance effects within the thiadiazole ring, which enhances the molecule's ability to participate in various chemical reactions. Furthermore, the sulfanyl group attached to the acetamide backbone has been shown to act as a key functional group in mediating interactions with biological targets.

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yllsulfanyl}acetamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have reported that the formation of the thiadiazole ring is critical to achieving high yields and maintaining the integrity of the molecule's structure. The use of transition metal catalysts, such as palladium(II) complexes, has been particularly effective in facilitating key coupling reactions during the synthesis process.

One of the most promising applications of this compound lies in its potential as a lead molecule for drug development. Preclinical studies have demonstrated that it exhibits significant activity against various disease targets, including cancer and neurodegenerative disorders. For example, recent research has shown that this compound can inhibit key enzymes involved in tumor progression and apoptosis regulation. Its ability to cross the blood-brain barrier also makes it a strong candidate for treating central nervous system disorders.

In addition to its therapeutic potential, this compound has also found applications in materials science. Its unique electronic properties make it an ideal candidate for use in organic electronics and optoelectronic devices. For instance, studies have shown that thin films of this compound exhibit excellent charge transport properties under ambient conditions. This has led to its consideration as a potential material for flexible electronics and organic light-emitting diodes (OLEDs).

From an environmental perspective, researchers are also exploring the biodegradability and toxicity profiles of N-(5-methyl-1,3,4-thiadiazol-2-yll)-2-{[1-phenvl-pyrazolo[pyrimidine]-sulfanyl}acetamide. Initial findings suggest that it has low toxicity towards aquatic organisms under standard testing conditions. However, further studies are required to fully understand its environmental impact and ensure its safe use in industrial applications.

In conclusion, N-(5-methyl-thiadiazolyl)-2-{(phenyl-pyrazolo-pyrimidine-sulfanyl}acetamide (CAS No. 570363-449) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique chemical structure and functional groups make it an attractive target for both academic research and industrial development. As ongoing studies continue to uncover new insights into its properties and uses, this compound is poised to play an increasingly important role in advancing modern science and technology.

570363-44-9 (N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({1-phenyl-1H-pyrazolo3,4-dpyrimidin-4-yl}sulfanyl)acetamide) 関連製品

- 1396765-35-7(N-(1,2-oxazol-4-yl)-2-(trifluoromethyl)benzamide)

- 209482-01-9(1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine)

- 2229543-18-2(tert-butyl 2-2-(methylamino)acetylpiperidine-1-carboxylate)

- 832737-45-8(1-(4-fluorophenyl)methylpiperidine-3-carboxylic acid)

- 403834-57-1(methyl 2-({2-(trifluoromethyl)phenylcarbamoyl}methyl)sulfanylacetate)

- 2248276-87-9(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(trimethylsilyl)phenyl]acetate)

- 2034497-53-3(1-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-3-[(thiophen-2-yl)methyl]urea)

- 954074-12-5(N-(butan-2-yl)-2-(2-{(4-methylphenyl)methylsulfanyl}-1,3-thiazol-4-yl)acetamide)

- 898451-94-0(2-chloro-N-2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl-6-fluorobenzamide)

- 1286718-13-5(2-3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl-N-(quinolin-6-yl)acetamide)